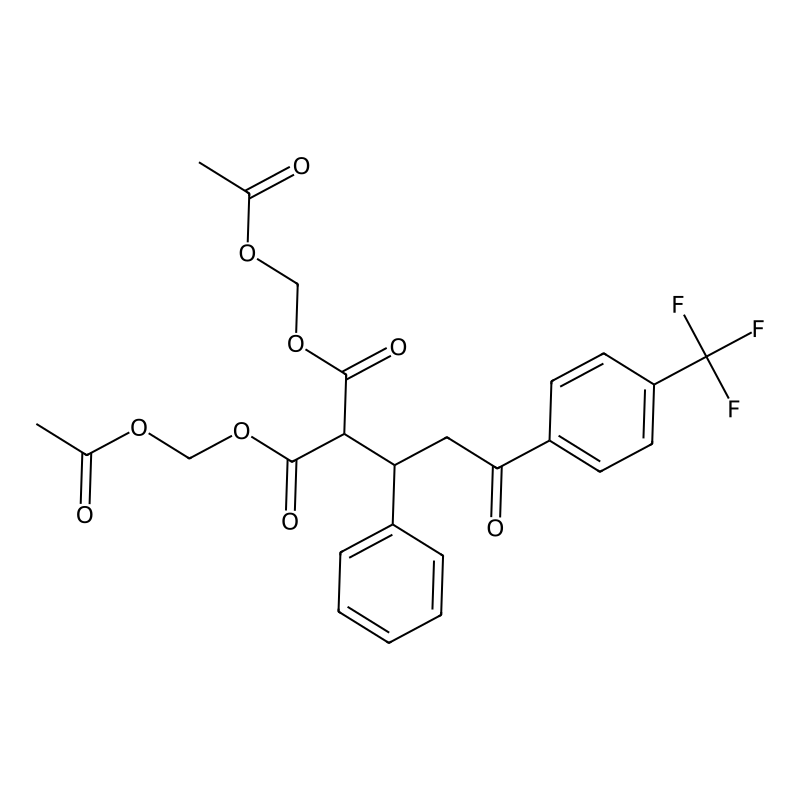PS423

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
PS423 is a substrate-selective inhibitor of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase-1). It functions primarily as a prodrug of PS210, which means it is converted into the active form PS210 in biological systems. The compound specifically inhibits the phosphorylation and activation of S6K (ribosomal protein S6 kinase) without interfering with the PKB/Akt signaling pathway. This selectivity makes PS423 a valuable tool in research focused on understanding the roles of these kinases in various cellular processes, including growth and metabolism .
The primary chemical reaction involving PS423 is its conversion to PS210, which occurs upon cellular uptake. This transformation is essential for its function as an inhibitor of PDK1. The binding of PS423 to the PIF-pocket allosteric docking site on PDK1 prevents the phosphorylation of downstream targets, particularly S6K. This inhibition can lead to alterations in cell growth and proliferation signaling pathways .
PS423 exhibits significant biological activity as a selective inhibitor of PDK1. By inhibiting this kinase, PS423 modulates various downstream signaling pathways that are critical for cell survival and proliferation. Notably, it does not affect the PKB/Akt pathway, which is often implicated in cancer and metabolic diseases. This selectivity allows researchers to investigate the specific roles of PDK1 and S6K in cellular functions without confounding effects from other pathways .
The synthesis of PS423 involves several steps typically associated with organic synthesis techniques. While specific synthetic routes are proprietary or not fully disclosed in public literature, it generally includes:
- Starting Materials: Selecting appropriate precursors that can undergo modifications.
- Reactions: Utilizing coupling reactions, protecting group strategies, and purification methods to yield the final product.
- Characterization: Employing techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure and purity of PS423 .
PS423 has several applications in biochemical research:
- Cancer Research: Due to its role in inhibiting PDK1, PS423 is used to study cancer cell signaling pathways and potential therapeutic targets.
- Metabolic Studies: The compound helps elucidate mechanisms related to metabolism and growth regulation.
- Drug Development: As a selective inhibitor, it serves as a lead compound for developing new therapeutic agents targeting PDK1-related diseases .
Interaction studies involving PS423 focus on its binding affinity and selectivity towards PDK1 compared to other kinases. These studies typically utilize techniques such as:
- Surface Plasmon Resonance (SPR): To measure real-time interactions between PS423 and PDK1.
- Isothermal Titration Calorimetry (ITC): To assess binding thermodynamics.
- Cell-based Assays: To evaluate the biological impact of PS423 on signaling pathways in different cell types .
Several compounds share structural or functional similarities with PS423, particularly those that target protein kinases. Here are some notable examples:
| Compound Name | Target Kinase | Unique Features |
|---|---|---|
| PS210 | PDK1 | Active form of PS423; direct inhibitor without prodrug conversion. |
| GSK2334470 | PDK1 | Selective inhibitor but with different binding kinetics compared to PS423. |
| AZD8055 | mTOR | Inhibits a different pathway but shares similar applications in cancer research. |
| PF-4708671 | PDK1 | Another selective inhibitor with distinct pharmacokinetic properties. |
PS423's uniqueness lies in its selective inhibition mechanism that allows for targeted research without affecting other critical pathways like PKB/Akt, making it particularly useful for dissecting complex signaling networks .








